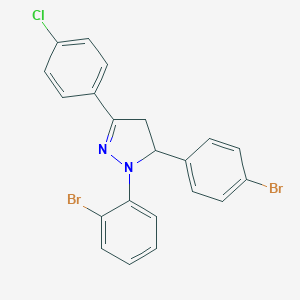![molecular formula C20H20N2O4 B387049 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate](/img/structure/B387049.png)
2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate is a complex organic compound that features a benzoate ester linked to an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate typically involves multiple steps. One common route starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthalic anhydride to form a phthaloyl-protected amino acid. The final step involves the reaction of this intermediate with 2-methylpropylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and isoindoline-1,3-dione sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoate ester and isoindoline-1,3-dione moiety sets it apart from other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4g/mol |
Nom IUPAC |
2-methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)11-26-20(25)14-7-9-15(10-8-14)21-12-22-18(23)16-5-3-4-6-17(16)19(22)24/h3-10,13,21H,11-12H2,1-2H3 |
Clé InChI |
ZZPZWKPPYLTCBC-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)
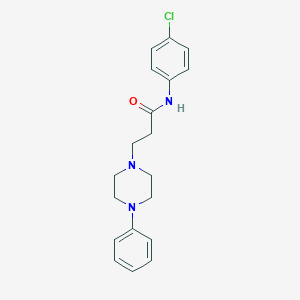
![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)
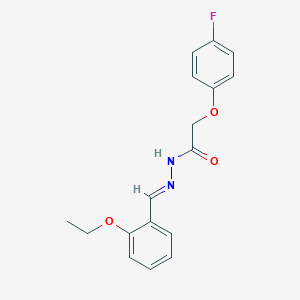
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)
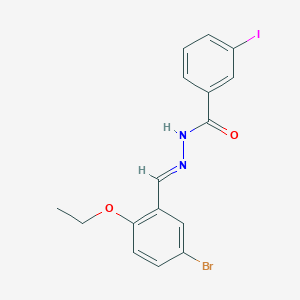
![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)
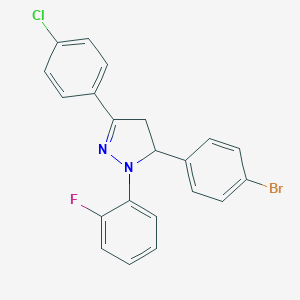
![3-[({2,4-dinitrophenyl}acetyl)hydrazono]-N-{5-nitro-2-methylphenyl}butanamide](/img/structure/B386987.png)
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
